molecular formula C17H17N5O2 B7465489 N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide

N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide

货号 B7465489
分子量: 323.35 g/mol
InChI 键: WZDJDJMCFKSZTE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).

作用机制

N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide targets BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development and progression of B-cell malignancies. Inhibition of BTK by this compound leads to the disruption of B-cell receptor signaling, resulting in decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK in vitro and in vivo, leading to decreased survival and proliferation of B-cells. In addition, this compound has been shown to induce apoptosis in B-cell malignancies, and to enhance the activity of other anti-cancer agents, such as rituximab. This compound has also been shown to have a favorable safety profile, with no dose-limiting toxicities observed in clinical studies.

实验室实验的优点和局限性

One of the main advantages of N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide is its specificity for BTK, which makes it a highly targeted therapy for B-cell malignancies. In addition, this compound has been shown to have a favorable safety profile, which is important for the development of new therapies. However, one limitation of this compound is its potential for drug resistance, which may limit its long-term efficacy in the treatment of B-cell malignancies.

未来方向

There are several future directions for the development of N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide and other BTK inhibitors. One direction is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance their activity. Another direction is the development of BTK inhibitors with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, the identification of biomarkers of response to BTK inhibitors may help to personalize therapy and improve patient outcomes.

合成方法

The synthesis of N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridine, which is then reacted with 2-bromoethylamine hydrobromide to yield 2-(2-(2-bromoethylamino)ethyl)-1H-pyrrolo[2,3-b]pyridine. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid to yield the final product, this compound.

科学研究应用

N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide has been extensively studied in preclinical and clinical settings, and has shown promising results in the treatment of B-cell malignancies. In a phase 1 study, this compound demonstrated a favorable safety profile and clinical activity in patients with relapsed or refractory CLL and MCL. In another phase 1 study, this compound showed clinical activity in patients with WM.

属性

IUPAC Name

N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16(12-19-17(24)13-6-2-1-3-7-13)18-10-9-15-21-20-14-8-4-5-11-22(14)15/h1-8,11H,9-10,12H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDJDJMCFKSZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCCC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。